2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate
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Overview
Description
2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C8H11ClO5. It is a derivative of methacrylate and is known for its applications in various fields, including polymer chemistry and materials science .
Preparation Methods
The synthesis of 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate typically involves the reaction of methacrylic acid with chloromethyl chloroformate in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield . Industrial production methods may involve continuous flow reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and chloromethyl alcohol.
Polymerization: It can undergo free radical polymerization to form polymers with applications in coatings and adhesives.
Substitution Reactions: The chloromethoxy group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include initiators like azobisisobutyronitrile (AIBN) for polymerization and bases like triethylamine for substitution reactions. Major products formed include methacrylate polymers and various substituted derivatives .
Scientific Research Applications
2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: Its polymers are used in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.
Biomedical Applications: Research is ongoing into its use in drug delivery systems and as a component in biocompatible materials.
Mechanism of Action
The mechanism of action of 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. The chloromethoxy group can participate in various chemical reactions, allowing for the modification of the polymer’s properties. Molecular targets include the active sites of polymerization initiators and the functional groups of co-monomers .
Comparison with Similar Compounds
Similar compounds to 2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate include:
2-{[(Butylamino)carbonyl]oxy}ethyl acrylate: This compound has a similar structure but with a butylamino group instead of a chloromethoxy group.
2-{[(Methoxy)carbonyl]oxy}ethyl methacrylate: This compound has a methoxy group instead of a chloromethoxy group, leading to different reactivity and applications in polymer chemistry.
The uniqueness of this compound lies in its chloromethoxy group, which provides distinct reactivity and allows for the synthesis of specialized polymers with unique properties.
Properties
CAS No. |
143869-70-9 |
---|---|
Molecular Formula |
C8H11ClO5 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
2-(chloromethoxycarbonyloxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C8H11ClO5/c1-6(2)7(10)12-3-4-13-8(11)14-5-9/h1,3-5H2,2H3 |
InChI Key |
AUGWMDPOMBTNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)OCCl |
Origin of Product |
United States |
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